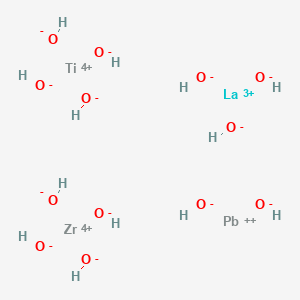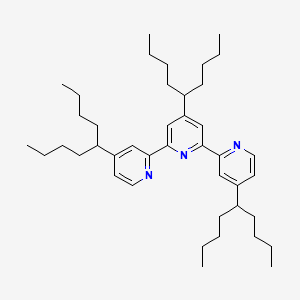
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of nonan-5-yl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be carried out under reflux conditions to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can catalyze various chemical reactions, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4’,4’-dimethyloxazolin-2’-yl)pyridine: This compound has a similar pyridine core but with different substituents, leading to distinct chemical properties and applications.
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another compound with a pyridine core, used in OLEDs for its electroluminescent properties.
Uniqueness
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine stands out due to its specific nonan-5-yl substitutions, which impart unique steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
258262-76-9 |
|---|---|
Molecular Formula |
C42H65N3 |
Molecular Weight |
612.0 g/mol |
IUPAC Name |
4-nonan-5-yl-2,6-bis(4-nonan-5-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C42H65N3/c1-7-13-19-33(20-14-8-2)36-25-27-43-39(29-36)41-31-38(35(23-17-11-5)24-18-12-6)32-42(45-41)40-30-37(26-28-44-40)34(21-15-9-3)22-16-10-4/h25-35H,7-24H2,1-6H3 |
InChI Key |
GLZSMQYMDHZSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(CCCC)CCCC)C(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


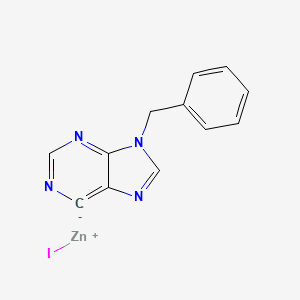
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
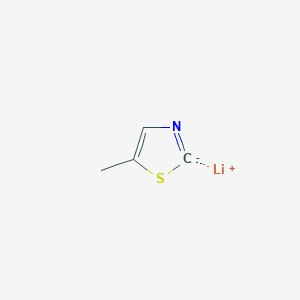
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)

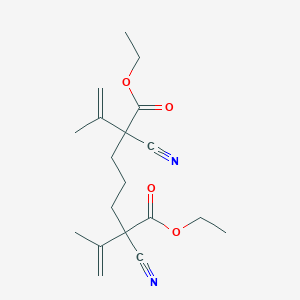
![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
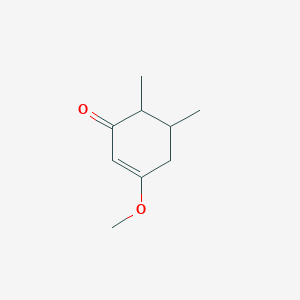
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
